3,4,5,6-Tetrafluorophthalic acid

Catalog No.
S703503
CAS No.
652-03-9
M.F
C8H2F4O4
M. Wt
238.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5,6-Tetrafluorophthalic acid

CAS Number

652-03-9

Product Name

3,4,5,6-Tetrafluorophthalic acid

IUPAC Name

3,4,5,6-tetrafluorophthalic acid

Molecular Formula

C8H2F4O4

Molecular Weight

238.09 g/mol

InChI

InChI=1S/C8H2F4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16)

InChI Key

YJLVXRPNNDKMMO-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)C(=O)O)C(=O)O

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)C(=O)O)C(=O)O

Synthesis of Polycarboxylic Acids

,4,5,6-Tetrafluorophthalic acid (TFPA) serves as a valuable building block for the synthesis of various polycarboxylic acids due to the presence of two carboxylic acid functional groups and the electron-withdrawing effect of the fluorine atoms. These polycarboxylic acids find applications in various fields, including:

  • Polymers: TFPA can be used to prepare fluorinated polyesters and polyamides with improved thermal stability and chemical resistance compared to their non-fluorinated counterparts [].
  • Metal-organic frameworks (MOFs): TFPA can be incorporated into the structure of MOFs, leading to materials with enhanced porosity, gas adsorption capacity, and catalytic activity [].

Antimicrobial Activity

Studies have shown that TFPA exhibits antimicrobial activity against various bacterial and fungal strains. The mechanism of action is not fully understood, but it is believed to involve disruption of the cell membrane and inhibition of essential enzymes []. However, further research is needed to determine the effectiveness and potential applications of TFPA as an antimicrobial agent.

The origin of TFPA is likely through industrial synthesis for various applications. However, specific scientific research on its natural occurrence is limited. TFPA gains significance in scientific research due to its unique properties that make it a valuable building block for various materials and polymers [].


Molecular Structure Analysis

The key feature of TFPA's structure is the central benzene ring with four fluorine atoms attached at positions 3, 4, 5, and 6. These fluorine substitutions enhance the molecule's electron-withdrawing character. Additionally, the presence of two carboxylic acid groups (COOH) at positions 1 and 2 provides functionality for various chemical reactions [, ].

A notable aspect of the structure is the rigidity caused by the fluorine atoms. This rigidity can influence the packing and properties of materials derived from TFPA [].


Chemical Reactions Analysis

Synthesis

Reactions with diacid functionality

TFPA can undergo typical reactions of carboxylic acids. This includes esterification with alcohols to form esters, amidation with amines to form amides, and anhydride formation under dehydrating conditions [].

Decompostion

At high temperatures, TFPA is expected to decompose into smaller molecules like carbon dioxide, water vapor, and potentially fluorinated hydrocarbons [].

Physical and Chemical Properties

  • Melting point: 242-244 °C []
  • Boiling point: Decomposes above 300 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like acetone and ethanol []
  • Stability: Stable under ambient conditions []

XLogP3

1.4

Melting Point

163.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

652-03-9

Wikipedia

Tetrafluorophthalic acid

Dates

Modify: 2023-08-15

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